

CC-90003: An In-Depth Technical Guide on the Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-90003 is a potent and selective, orally bioavailable, irreversible inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1] By covalently binding to a cysteine residue within the ATP-binding site of ERK1/2, CC-90003 effectively blocks the kinase activity, leading to the inhibition of the downstream signaling cascade of the mitogen-activated protein kinase (MAPK) pathway.[2][3] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many human cancers, particularly those with BRAF or RAS mutations.[2][4] Preclinical studies have demonstrated the anti-proliferative activity of CC-90003 in various cancer cell lines and in vivo tumor models.[4][5] However, a Phase Ia clinical trial in patients with relapsed or refractory BRAF or RAS-mutant tumors was terminated due to a lack of objective responses, an unfavorable pharmacokinetic profile, and unanticipated neurotoxicity.[1] This guide provides a comprehensive overview of the mechanism of action of CC-90003, summarizing key preclinical and clinical data, and detailing the experimental protocols used for its characterization.

Core Mechanism of Action: Irreversible Inhibition of ERK1/2

CC-90003 acts as a covalent inhibitor of ERK1 and ERK2, which are the terminal kinases in the MAPK/ERK signaling cascade.[4] The MAPK pathway is a highly conserved signaling



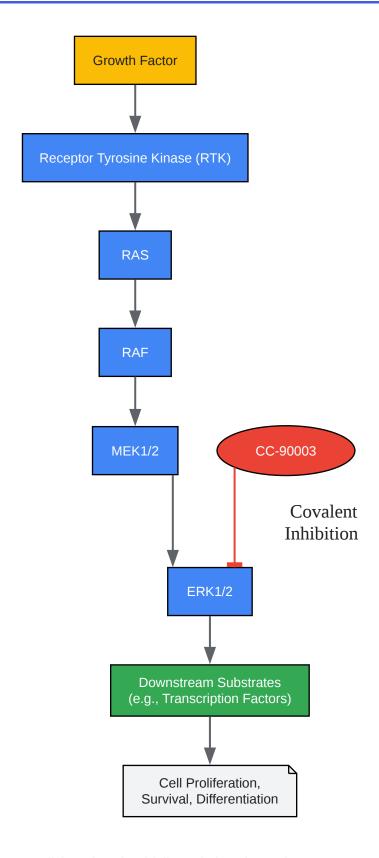
module that transduces extracellular signals from growth factors and mitogens to the nucleus, ultimately regulating gene expression and critical cellular processes.[4]

The MAPK/ERK Signaling Pathway

The canonical MAPK/ERK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. This leads to the recruitment and activation of the small GTPase RAS. Activated RAS then recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF). RAF kinases, in turn, phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. Finally, activated MEK1/2 phosphorylate and activate ERK1 and ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2).[4]

Activated ERK1/2 can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression that promote cell proliferation, prevent apoptosis, and facilitate differentiation.[4] Dysregulation of this pathway, often through activating mutations in BRAF or RAS, is a major driver of oncogenesis in a variety of cancers.[4]





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Figure 1: The MAPK/ERK Signaling Pathway and the inhibitory action of CC-90003.



Covalent Binding to ERK1/2

CC-90003 was designed to form a covalent bond with a non-catalytic cysteine residue located in the ATP-binding pocket of both ERK1 and ERK2.[2] This irreversible binding locks the kinase in an inactive conformation, thereby preventing the phosphorylation of its downstream substrates.[2] Mass spectrometry analysis has confirmed that **CC-90003** covalently binds to Cys183 of ERK1 and Cys164 of ERK2.[2]

Preclinical Data

The preclinical activity of **CC-90003** was extensively characterized through a series of in vitro and in vivo studies.

Kinase Selectivity

The selectivity of **CC-90003** was evaluated against a large panel of kinases to determine its specificity for ERK1/2.

Assay Type	Total Kinases Tested	Kinases with >80% Inhibition by 1 μM CC-90003	Off-Target Kinases with >80% Inhibition
258-Kinase Biochemical Assay	258	17	Not specified in detail, but further analysis identified KDR, FLT3, and PDGFRα as significant off-targets. [4]
ActivX Cellular Kinase Screening (A375 cells)	194	5 (ERK1, ERK2, MKK4, MKK6, FAK)	MKK4, MKK6, FAK[4]
Combined Assays (Biochemical, Cellular, Mass Spectrometry)	347	ERK1, ERK2, KDR, FLT3, PDGFRα	KDR, FLT3, PDGFRα[3][4]

Table 1: Kinase Selectivity Profile of CC-90003.[3][4]



In Vitro Potency

CC-90003 demonstrated potent inhibition of ERK1 and ERK2 in biochemical assays and antiproliferative activity in various cancer cell lines.

Assay Type	Target/Cell Line	IC50 / GI50
Biochemical Assay	ERK1, ERK2	10 - 20 nM[4]
3-Day Proliferation Assay	240 cancer cell lines	Potent activity in various tumor types, particularly BRAF-mutant lines.[4]
25 of 27 BRAF-mutant cell lines	GI50 < 1 μM[4]	

Table 2: In Vitro Potency of CC-90003.[4]

In Vivo Efficacy

The antitumor activity of CC-90003 was evaluated in xenograft models of human cancer.



Xenograft Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition (TGI)
HCT-116	Colorectal Cancer	12.5 mg/kg b.i.d. to 100 mg/kg q.d.	Dose-dependent inhibition. 50 mg/kg q.d. was the minimally efficacious dose demonstrating 65% TGI.[5][6]
KRAS-mutant PDX models	Pancreatic, Lung, Colorectal Cancer	Not specified	Inhibition of tumor growth observed.[4]
KRAS-mutant Lung Cancer PDX model (with Docetaxel)	Lung Cancer	CC-90003 (50 mg/kg equivalent) + Docetaxel (15 mg/kg)	Full tumor regression and prevention of regrowth after treatment cessation. [4]

Table 3: In Vivo Efficacy of **CC-90003**.[4][5][6]

Clinical Data

A Phase Ia, first-in-human, dose-escalation study of **CC-90003** was conducted in patients with relapsed or refractory solid tumors harboring BRAF or RAS mutations (NCT02313012).[1][7]



Parameter	Value	
Number of Patients	19[1]	
Tumor Types	KRAS-mutant (n=15), NRAS-mutant (n=1), BRAF-mutant (n=3)[1]	
Dosing Regimen	Oral, escalating doses from 20 to 160 mg/day on a 21/28 day cycle.[1]	
Maximum Tolerated Dose (MTD)	120 mg/day[1]	
Dose-Limiting Toxicities (at 160 mg)	Grade 3 transaminase elevations (n=2), Grade 3 hypertension (n=1)[1]	
Common Adverse Events (≥3 patients)	Asthenia, fatigue, anorexia, nausea/vomiting, diarrhea, transaminase elevations, dizziness, gait disturbance, paresthesias.[1]	
Objective Responses (RECIST 1.1)	None observed.[1]	
Pharmacodynamic Endpoint	≥80% reduction of free ERK in peripheral blood mononuclear cells at doses ≥ 80 mg/day.[1]	
Reason for Termination	Lack of objective responses, unfavorable pharmacokinetic profile, and unanticipated neurotoxicity.[1]	

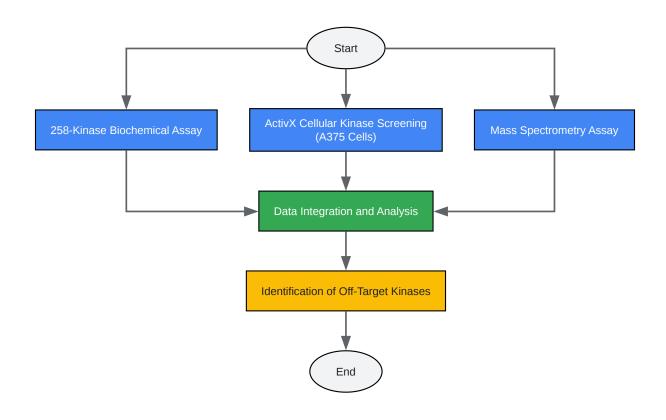
Table 4: Summary of Phase Ia Clinical Trial of CC-90003.[1][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **CC-90003**, based on the procedures described in Aronchik et al., Mol Cancer Res 2019.[4]

Kinase Selectivity Assays





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Figure 2: Workflow for determining the kinase selectivity of CC-90003.

4.1.1. 258-Kinase Biochemical Assay Panel

- Objective: To determine the inhibitory activity of CC-90003 against a broad panel of purified kinases.
- Procedure:
 - A panel of 258 purified human kinases was utilized.
 - Kinase activity was measured using a radioisotope-based filter binding assay ([y-33P]ATP).
 - **CC-90003** was tested at a concentration of 1 μ M.



The percentage of kinase activity inhibition was calculated relative to a DMSO control.

4.1.2. ActivX Cellular Kinase Screening

- Objective: To assess the inhibition of endogenous kinases by CC-90003 in a cellular context.
- Procedure:
 - A375 (BRAF V600E-mutant melanoma) cells were treated with 1 μM CC-90003 or DMSO for a specified time.
 - Cell lysates were prepared, and active kinases were labeled with a desthiobiotin-ATP probe (KiNativ).
 - Labeled kinases were enriched on streptavidin beads.
 - The relative abundance of each kinase in the CC-90003-treated versus DMSO-treated samples was quantified by mass spectrometry.
 - A reduction in the signal for a particular kinase in the CC-90003-treated sample indicated inhibition.

Cell Proliferation Assay

- Objective: To evaluate the antiproliferative effect of **CC-90003** on a panel of cancer cell lines.
- Procedure:
 - 240 cancer cell lines were seeded in 96-well plates at their optimal densities.
 - After 24 hours, cells were treated with a range of concentrations of CC-90003 or DMSO control.
 - Cells were incubated for 72 hours.
 - Cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay (Promega).



 The concentration of CC-90003 that caused a 50% reduction in cell growth (GI50) was calculated for each cell line.

In Vivo HCT-116 Xenograft Model

- Objective: To determine the in vivo antitumor efficacy of CC-90003.
- Procedure:
 - Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HCT-116 cells.
 - When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and vehicle control groups.
 - CC-90003 was administered orally at various doses and schedules (e.g., once daily [q.d.]
 or twice daily [b.i.d.]).
 - Tumor volumes were measured with calipers at regular intervals, and tumor volume was calculated using the formula: (length x width²) / 2.
 - Animal body weights were monitored as a measure of toxicity.
 - Tumor growth inhibition (TGI) was calculated at the end of the study.

ERK Occupancy Assay

- Objective: To measure the direct binding of CC-90003 to ERK in cells or tissues.
- Procedure:
 - A proprietary ELISA-based assay was developed.
 - The assay quantified the amount of ERK that was not bound by CC-90003 ("free ERK").
 - This was used to assess target engagement in peripheral blood mononuclear cells from patients in the Phase Ia clinical trial.

Conclusion



CC-90003 is a well-characterized, potent, and selective covalent inhibitor of ERK1/2. Its mechanism of action through irreversible binding to its targets translates to significant antitumor activity in preclinical models of cancers with MAPK pathway activation. However, the lack of clinical efficacy and the emergence of neurotoxicity at therapeutic doses led to the discontinuation of its clinical development. The comprehensive data generated for CC-90003, from detailed mechanistic studies to clinical evaluation, provides valuable insights for the future design and development of ERK inhibitors and other targeted cancer therapies. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field.

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